molecular formula C14H22O5 B13495505 1',4'-Dimethyldispiro[oxane-4,2'-[3,6,7]trioxabicyclo[2.2.1]heptane-5',4''-oxane]

1',4'-Dimethyldispiro[oxane-4,2'-[3,6,7]trioxabicyclo[2.2.1]heptane-5',4''-oxane]

Cat. No.: B13495505
M. Wt: 270.32 g/mol
InChI Key: LWAPVEQFSXSCOY-UHFFFAOYSA-N
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Description

1’,4’-Dimethyldispiro[oxane-4,2’-[3,6,7]trioxabicyclo[221]heptane-5’,4’'-oxane] is a complex organic compound characterized by its unique dispiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’,4’-Dimethyldispiro[oxane-4,2’-[3,6,7]trioxabicyclo[2.2.1]heptane-5’,4’'-oxane] typically involves a multi-step process. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic compounds . This reaction is known for its efficiency in forming the bicyclic structure central to the compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial methods are often proprietary and tailored to the production scale.

Chemical Reactions Analysis

Types of Reactions: 1’,4’-Dimethyldispiro[oxane-4,2’-[3,6,7]trioxabicyclo[2.2.1]heptane-5’,4’'-oxane] can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1’,4’-Dimethyldispiro[oxane-4,2’-[3,6,7]trioxabicyclo[2.2.1]heptane-5’,4’'-oxane] has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1’,4’-Dimethyldispiro[oxane-4,2’-[3,6,7]trioxabicyclo[2.2.1]heptane-5’,4’'-oxane] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but lacks the dispiro configuration.

    1,4-Dioxane: Another cyclic ether with different chemical properties.

Uniqueness: 1’,4’-Dimethyldispiro[oxane-4,2’-[3,6,7]trioxabicyclo[2.2.1]heptane-5’,4’'-oxane] is unique due to its dispiro structure, which imparts stability and specific reactivity patterns not found in simpler cyclic ethers.

Properties

Molecular Formula

C14H22O5

Molecular Weight

270.32 g/mol

InChI

InChI=1S/C14H22O5/c1-11-13(3-7-15-8-4-13)19-12(2,17-11)14(18-11)5-9-16-10-6-14/h3-10H2,1-2H3

InChI Key

LWAPVEQFSXSCOY-UHFFFAOYSA-N

Canonical SMILES

CC12C3(CCOCC3)OC(O1)(C4(O2)CCOCC4)C

Origin of Product

United States

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